Fmoc-3-chloro-D-phenylalanine
Description
Significance of Non-Canonical Amino Acids in Peptide Science
While the 20 canonical amino acids form the fundamental building blocks of proteins, the exploration of non-canonical amino acids (ncAAs) has unlocked immense potential in peptide science. nih.govacs.orgacs.org These unique amino acids, not directly encoded by the genetic code, offer a way to construct designer peptides with enhanced properties. nih.govacs.orgacs.org The inspiration for using ncAAs often comes from naturally occurring non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides, which exhibit diverse biological activities due to their unique amino acid architectures. nih.govacs.orgwiley.com
The incorporation of ncAAs can significantly improve the pharmaceutical properties of peptides, addressing challenges such as poor gastrointestinal stability and low bioavailability that often limit the administration of peptide-based drugs to intravenous or subcutaneous routes. nih.gov By expanding the chemical diversity beyond the standard 20 amino acids, researchers can create peptides with enhanced stability, novel functions, and improved therapeutic potential. wiley.comnih.gov
Role of Halogenation in Amino Acid Side Chain Modification
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modifying the side chains of amino acids. nih.govnih.gov This modification can profoundly influence the physicochemical and structural properties of the resulting peptides and proteins. nih.govnih.govencyclopedia.pub The introduction of a halogen can alter a molecule's hydrophobicity, electronic character, and steric profile, which in turn can affect its folding, stability, and interactions with other molecules. nih.govresearchgate.net
For instance, halogenation can enhance the thermal and proteolytic stability of proteins. nih.gov The specific position and type of halogen atom can have a dramatic effect on the self-assembly of amino acid derivatives, influencing the rate of formation and the properties of the resulting structures. researchgate.net This level of control is crucial for the rational design of peptides and proteins with specific biological functions and improved pharmacological activities. nih.govnih.govencyclopedia.pub While chemical synthesis allows for the creation of a wide array of halogenated amino acids, nature also utilizes halogenation, particularly in marine organisms, to produce bioactive molecules. encyclopedia.pub
Overview of Fmoc-3-chloro-D-phenylalanine in Contemporary Research
This compound is a derivative of the amino acid phenylalanine, featuring two key modifications: a chlorine atom on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. chemimpex.comchemimpex.com The Fmoc group provides temporary protection to the amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comchemimpex.com
The presence of the chlorine atom on the phenyl side chain introduces unique properties that researchers can leverage. chemimpex.com This halogenation enhances the compound's reactivity and provides a tool to probe structure-activity relationships in peptides. chemimpex.com By incorporating this compound into peptide sequences, scientists can create novel therapeutic peptides and explore the impact of this specific modification on the peptide's biological activity and stability. chemimpex.comdataintelo.comarchivemarketresearch.com Its use is particularly noted in drug development for creating targeted drug delivery systems and in protein engineering to study structure-function relationships. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 205526-23-4 |
| Molecular Formula | C24H20ClNO4 |
| Molecular Weight | 421.9 g/mol |
| Appearance | White powder |
| Melting Point | 121 - 126 °C |
| Optical Rotation | [a]20D = 34 ± 2 ° (c=1 in DMF) |
| Purity | ≥ 98% (HPLC) |
| Storage | 0 - 8 °C |
Data sourced from multiple chemical suppliers. chemimpex.comlookchem.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427304 | |
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-23-4 | |
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc 3 Chloro D Phenylalanine and Its Derivatives
Stereoselective Synthesis Approaches to D-Phenylalanine Scaffolds
The creation of the D-phenylalanine scaffold with the correct stereochemistry is a foundational step. Various methods have been developed to achieve high enantiomeric purity.
Enzymatic and Chemoenzymatic Methods:
Biocatalysis offers a powerful route to optically pure D-phenylalanine derivatives. nih.govmdpi.com One such method employs a multi-enzymatic one-pot system. This can involve the amination of a cinnamic acid derivative catalyzed by a phenylalanine ammonia (B1221849) lyase (PAL), coupled with a chemoenzymatic deracemization process. nih.gov This deracemization often uses a D-amino acid oxidase for stereoselective oxidation, followed by a nonselective reduction. nih.gov Engineered enzymes, such as variants of PAL from Anabaena variabilis or D-amino acid dehydrogenases, have shown enhanced activity and stereoselectivity in producing D-phenylalanine and its analogs. mdpi.comnih.gov For instance, a cascade process using an engineered PAL can convert cinnamic acids into D-phenylalanine derivatives with high yield and enantiomeric excess. nih.gov
Another enzymatic approach involves the use of transaminases. D-amino acid transaminase (D-AAT) from organisms like Haliscomenobacter hydrossis can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids with excellent enantiomeric excess (>99%). mdpi.comresearchgate.net These enzymatic systems can be part of a multi-enzyme cascade to drive the reaction to completion. mdpi.com
Asymmetric Chemical Synthesis:
Catalytic asymmetric synthesis provides an alternative to enzymatic methods. Chiral catalysts, such as those derived from BINOL-aldehyde, can effectively control the stereochemistry during the formation of the amino acid. frontiersin.org These catalysts work by forming a chiral Schiff base with an amino acid ester, which then directs subsequent reactions to produce the desired D-enantiomer. frontiersin.org Additionally, palladium-catalyzed C-H activation has been utilized for the synthesis of phenylalanine derivatives, where a chiral ligand can influence the stereochemical outcome. researchgate.net
Fmoc Protecting Group Strategies in Amino Acid Functionalization
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids in peptide synthesis. wikipedia.orgtcichemicals.com Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the Fmoc group without affecting other acid-labile protecting groups that might be present on the amino acid side chains or the solid support linker. wikipedia.orgnih.gov
The introduction of the Fmoc group, or Fmocylation, is commonly achieved using reagents such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikipedia.orgtcichemicals.com The choice of reagent can be critical to avoid side reactions, such as the formation of dipeptides. nih.gov
Regioselective Chlorination Techniques for Phenylalanine Derivatives
Introducing a chlorine atom at a specific position on the phenyl ring of phenylalanine requires precise control. Electrophilic aromatic substitution is the most common method for this transformation. sci-hub.se
Direct chlorination of phenylalanine or its protected derivatives can be achieved using various chlorinating agents. For instance, N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can direct the chlorination to the desired position. scientificupdate.com The choice of solvent and catalyst is crucial for achieving high regioselectivity. For example, thiourea-based catalysts have been shown to influence the ortho- versus para-selectivity in the chlorination of phenols, a principle that can be extended to phenylalanine derivatives. scientificupdate.com
Enzymatic methods also offer a high degree of regioselectivity. Flavin-dependent halogenases can catalyze the specific chlorination of aromatic rings. mdpi.comnih.gov While these enzymes are highly specific, their substrate scope can sometimes be limited. Engineering these enzymes can expand their utility for different substrates. nih.gov
Palladium-catalyzed C-H activation provides another powerful tool for regioselective halogenation. researchgate.net By using a directing group, often the amino group of the amino acid itself, the palladium catalyst can be guided to a specific C-H bond on the aromatic ring for halogenation. researchgate.net
Advanced Synthetic Routes for Isotopic Labeling of Fmoc-3-chloro-D-phenylalanine
Isotopically labeled amino acids are invaluable tools in proteomics and metabolic research. cpcscientific.com The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
One common strategy is to start with an isotopically labeled precursor. For example, labeled L-phenylalanine can be used as the starting material. ckisotopes.comchemie-brunschwig.ch The synthesis would then proceed through the established routes for chlorination and Fmoc protection.
Enzymatic methods are also well-suited for isotopic labeling. For instance, the enzymatic addition of ammonia to a halogenated cinnamic acid derivative can be carried out in a buffer enriched with an isotope like deuterium or tritium, leading to the incorporation of the isotope into the amino acid side chain. nih.govresearchgate.net Phenylalanine ammonia lyase is a key enzyme in this process. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound traditionally involves the use of hazardous solvents and reagents. rsc.org Applying the principles of green chemistry aims to reduce the environmental impact of these synthetic processes.
A major focus has been the replacement of hazardous solvents like DMF and dichloromethane (B109758) (DCM) with greener alternatives. tandfonline.comacs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been investigated as potential replacements in solid-phase peptide synthesis (SPPS). rsc.orgbiotage.com Solvent mixtures, such as anisole/N-octylpyrrolidone (NOP), have also shown promise in solubilizing Fmoc-amino acids and swelling the resin supports used in SPPS. tandfonline.com
Another green chemistry approach is to improve the atom economy of the reactions. This can involve using catalytic methods, both chemical and enzymatic, which reduce the need for stoichiometric reagents. nih.gov Furthermore, developing protocols that combine multiple synthetic steps into a single pot, such as "in situ" Fmoc removal, can significantly reduce solvent consumption by minimizing washing steps. peptide.com The use of agro-waste derived solvents is also an emerging area of research in green peptide synthesis. nih.gov
Applications in Advanced Peptide Chemistry and Engineering
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-chloro-D-phenylalanine
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains. semanticscholar.orgchemimpex.com The use of this compound in SPPS presents both opportunities and challenges due to its modified structure. chemimpex.comchemimpex.com
The successful incorporation of this compound into a growing peptide chain during SPPS hinges on the optimization of coupling conditions. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the carboxyl group during activation and coupling.
Standard coupling reagents used in Fmoc-SPPS, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, are generally effective. iris-biotech.deuniversiteitleiden.nl However, for sterically hindered couplings, which can be exacerbated by the presence of the chloro-substituent, more potent activating agents may be required. google.com Uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are often employed to achieve high coupling efficiencies. nih.govuci.edu
The choice of base is also critical. Diisopropylethylamine (DIEA) is a common choice for in situ neutralization protocols. peptide.com The reaction time and temperature may also need to be adjusted to ensure complete coupling without promoting side reactions. For instance, longer coupling times or elevated temperatures might be necessary for particularly challenging sequences. uci.edu Some studies have explored the use of acyl chlorides, generated in situ using reagents like bis-(trichloromethyl)carbonate (triphosgene), as highly reactive species for difficult couplings, which could be applicable to chlorinated amino acids. google.comresearchgate.net
Table 1: Common Coupling Reagents and Conditions for SPPS
| Coupling Reagent | Additive | Base | Typical Conditions |
|---|---|---|---|
| DIC | HOBt or Oxyma | DIEA | Room temperature, 1-2 hours |
| HBTU | - | DIEA | Room temperature, 30-60 minutes |
| HATU | - | DIEA | Room temperature, 30-60 minutes |
This table provides a general overview. Optimal conditions can vary based on the specific peptide sequence and resin used.
The purity of the this compound building block itself is paramount. Impurities in the starting material can be carried through the synthesis, complicating the final purification process. ajpamc.com Studies have shown that purifying Fmoc-amino acids prior to synthesis can significantly increase the purity of the crude peptide. ajpamc.com
Furthermore, the hydrophobicity of the chlorinated phenylalanine residue can sometimes contribute to on-resin aggregation, particularly in longer or more complex peptides. acs.org This aggregation can hinder subsequent coupling and deprotection steps, leading to a decrease in yield and a more complex crude product mixture. Strategies to mitigate aggregation include the use of chaotropic salts, pseudoproline dipeptides, or specialized "difficult sequence" protocols.
Despite these challenges, with optimized coupling strategies and high-quality building blocks, peptides containing 3-chloro-D-phenylalanine can be synthesized in good yield and purity. chemimpex.comchemimpex.com The benefits of incorporating this non-canonical amino acid often outweigh the synthetic hurdles.
Optimization of Coupling Conditions for Chlorinated Residues
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production of shorter peptides or for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. researchgate.netsci-hub.se
In solution-phase synthesis, this compound can be coupled using similar activating agents as in SPPS, such as DCC, HOBt, or uronium salts. researchgate.net The key difference lies in the purification of intermediates after each coupling step, which is typically achieved by extraction or crystallization. This can be more labor-intensive than the simple washing steps of SPPS but allows for careful characterization of each intermediate.
Rational Design of Peptidomimetics Featuring 3-chloro-D-phenylalanine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. ptfarm.pl The incorporation of this compound is a key strategy in the rational design of peptidomimetics. nih.govptfarm.pl
The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids. ptfarm.pl This increased enzymatic stability is a significant advantage for therapeutic applications. The hydrophobic phenyl ring can enhance transport across cellular membranes. ptfarm.pl
Conformational Analysis of Peptides Containing this compound
The three-dimensional conformation of a peptide is critical to its biological activity. The incorporation of this compound can have a significant impact on the peptide's conformational landscape. sci-hub.se The steric bulk of the chlorophenyl side chain and the D-configuration can induce specific turns or restrict the rotational freedom of the peptide backbone. acs.org
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are used to study the solution-state conformation of these modified peptides. nih.govescholarship.org NMR studies can provide detailed information about dihedral angles and inter-proton distances, allowing for the determination of the predominant solution structure. CD spectroscopy provides a more global view of the secondary structure content, such as the presence of helices or turns. nih.gov Computational methods, such as molecular dynamics simulations, can complement experimental data to provide a more dynamic picture of the peptide's conformational behavior.
Understanding the conformational preferences imparted by 3-chloro-D-phenylalanine is crucial for the rational design of peptidomimetics with desired structural and functional properties.
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the process of chemically linking a biomolecule, such as a peptide, to another molecule, which could be a drug, a fluorescent probe, or a surface. nih.gov While this compound is not typically a direct handle for bioconjugation in the way that amino acids with thiol or azide (B81097) groups are, its presence within a peptide can be part of a broader bioconjugation strategy. thno.orgnih.gov
The primary role of this compound in this context is to confer specific properties to the peptide scaffold, such as enhanced stability or a particular conformation that is optimal for the intended application. The actual conjugation is often carried out at other sites within the peptide, for example, at the N- or C-terminus or at the side chain of another amino acid like lysine (B10760008) or cysteine. nih.govrsc.org
However, the unique electronic properties of the chlorophenyl ring could potentially be exploited in more advanced bioconjugation methods. For instance, certain transition-metal-catalyzed cross-coupling reactions might be developed to selectively functionalize the chloro-substituted ring, although this is not a standard approach. More commonly, the peptide containing 3-chloro-D-phenylalanine is synthesized and then conjugated using established chemistries targeting other functional groups present in the sequence. chemrxiv.org
Site-Specific Modification Techniques
The chloro-substituent on the phenyl ring of 3-chloro-D-phenylalanine provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the site-specific introduction of new functional groups onto the peptide backbone, a powerful tool for peptide diversification and the creation of peptide-based drugs and research probes. mdpi.comresearchgate.net The use of palladium catalysis is advantageous due to the mild reaction conditions required, which helps in preserving the complex and chiral nature of peptides. mdpi.com
Several cross-coupling reactions have been successfully employed for the modification of peptides containing halophenylalanines. These include the Suzuki-Miyaura, Stille, Sonogashira, and Mizoroki-Heck reactions. mdpi.com The Suzuki-Miyaura reaction, in particular, has gained prominence for the bioorthogonal derivatization of peptides containing halogenated aromatic amino acids. mdpi.com This reaction involves the coupling of the aryl halide (the chlorophenylalanine residue) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orglumenlearning.com This methodology has been used to create biaryl-bridged peptides, which can lead to constrained conformations and potentially enhanced biological activity. researchgate.net
The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. lumenlearning.com The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions on complex peptide substrates, which often require aqueous or biphasic solvent systems. mdpi.comharvard.edu
Below is a table summarizing key palladium-catalyzed site-specific modification techniques applicable to peptides containing chlorophenylalanine:
| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), base (e.g., K3PO4) | C-C (Aryl-Aryl) | High functional group tolerance; can be performed in aqueous conditions. mdpi.comlibretexts.org |
| Stille Coupling | Organotin (Organostannane) | Pd catalyst | C-C | Versatile for forming C-C bonds, including ketones via carbonylative coupling. wikipedia.orgnumberanalytics.com |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (Aryl-Alkynyl) | Introduces a linear alkyne moiety, useful for click chemistry. mdpi.com |
| Mizoroki-Heck Coupling | Alkene | Pd catalyst, base | C-C (Aryl-Vinyl) | Forms a new carbon-carbon bond between the aryl group and an alkene. mdpi.comlumenlearning.com |
These techniques allow for the late-stage functionalization of peptides, enabling the rapid diversification of peptide libraries to explore structure-activity relationships. mdpi.comrsc.org
Linker Chemistry for Peptide-Biomolecule Conjugates
The site-specific modification of peptides containing 3-chloro-D-phenylalanine is a powerful strategy for the development of peptide-biomolecule conjugates. rsc.orgnih.gov These conjugates, which consist of a peptide covalently linked to another molecule (such as a drug, a fluorescent probe, or a larger biomolecule like a protein or oligonucleotide), are of significant interest in diagnostics, therapeutics, and materials science. nih.govwikipedia.org The chloro-substituent on the phenylalanine residue serves as a specific attachment point for a variety of linkers, which are bifunctional molecules that bridge the peptide and the other molecular entity. enamine.net
One advanced strategy involves the formation of palladium-peptide oxidative addition complexes. rsc.orgnih.gov In this approach, a peptide containing a halophenylalanine residue reacts with a palladium precursor to form a stable complex. nih.gov This complex can then be isolated and subsequently reacted with a variety of nucleophiles, such as thiols from cysteine residues on other peptides or proteins, to form a stable thioether linkage. rsc.orgnih.gov This method allows for the efficient ligation of peptides to other biomolecules under mild, aqueous conditions. rsc.orgnih.gov
The choice of linker is critical in the design of peptide-drug conjugates (PDCs), as it influences the stability, solubility, and release characteristics of the conjugated drug. mdpi.comnih.govmdpi.com Linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are designed to release the drug at the target site in response to specific stimuli, such as changes in pH or the presence of certain enzymes. nih.gov Non-cleavable linkers result in the drug remaining attached to the peptide after cellular internalization. google.com
The conjugation chemistry enabled by this compound allows for precise control over the site of linker attachment, ensuring the homogeneity of the final conjugate. This is a significant advantage over less specific conjugation methods that target naturally occurring amino acids like lysine, which may be present at multiple positions in a peptide sequence. wikipedia.org
The table below outlines different linker strategies relevant to the conjugation of peptides, some of which can be initiated from a functional group introduced via the modification of chlorophenylalanine.
| Linker Type / Conjugation Chemistry | Reactive Groups | Resulting Linkage | Key Characteristics |
| Thioether Linkage | Thiol (from Cysteine) and an electrophile (e.g., maleimide (B117702) or a palladium-activated aryl halide) | Thioether | Stable and robust linkage. nih.govwikipedia.org |
| Hydrazone Ligation | Hydrazine and Aldehyde/Ketone | Hydrazone | pH-sensitive linkage, often used for drug release in acidic endosomal compartments. rsc.orgresearchgate.net |
| Amide Bond Formation | Amine and Carboxylic Acid | Amide | Very stable, mimicking the natural peptide bond. rsc.org |
| Click Chemistry (e.g., CuAAC, SPAAC) | Alkyne and Azide | Triazole | High efficiency and bioorthogonality. An alkyne can be introduced via Sonogashira coupling at the chlorophenylalanine site. wikipedia.orgmdpi.com |
By leveraging the reactivity of the chloro-substituent, this compound serves as a key enabler for the construction of well-defined and functional peptide-biomolecule conjugates for a wide range of advanced applications. nih.govchemimpex.com
Mechanistic Investigations of Biological Activities in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies of Chlorinated Phenylalanine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. In the context of chlorinated phenylalanine derivatives, SAR studies have revealed important insights into their interactions with biological targets. nih.govnih.gov
The position of the chlorine atom on the phenyl ring of phenylalanine significantly impacts its biological activity. For instance, studies on the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, have shown that the position of halogenation affects binding affinity. nih.gov Research indicates that halogen groups at the meta (position 3) of the benzene (B151609) ring of phenylalanine derivatives can increase LAT1 affinity, with the effect correlating with the size of the halogen. nih.gov This suggests that the 3-chloro substitution provides a favorable interaction within the transporter's binding site. nih.gov
Furthermore, the stereochemistry of the amino acid is crucial. The use of the D-enantiomer, as in Fmoc-3-chloro-D-phenylalanine, can confer resistance to proteolytic degradation, a significant advantage for peptide-based therapeutics. sigmaaldrich.com The introduction of a D-amino acid can also profoundly impact receptor binding affinity. nih.gov
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a key feature of this compound, facilitating its use in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com This allows for the precise incorporation of 3-chloro-D-phenylalanine into a peptide sequence, enabling detailed SAR studies of the resulting peptides. chemimpex.com
Receptor Binding Kinetics and Ligand-Receptor Interactions
Peptides containing modified amino acids like 3-chloro-D-phenylalanine can act as allosteric modulators of receptors. nih.govunc.edu Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's response to the endogenous ligand. nih.gov For example, peptides containing D-phenylalanine have been shown to act as allosteric modulators of thrombin, influencing its catalytic activity. nih.gov While direct studies on this compound-containing peptides as allosteric modulators are limited, the structural modifications introduced by the chlorinated D-amino acid suggest a high potential for such activity. The presence of the chloro group can lead to novel interactions within allosteric binding pockets, potentially leading to the development of highly specific modulators. researchgate.net
The chlorine atom in 3-chloro-D-phenylalanine can participate in halogen-aromatic interactions, which are non-covalent interactions that can significantly enhance binding affinity. mdpi.comnih.gov These interactions occur between the electropositive crown (σ-hole) on the halogen atom and the electron-rich π-system of an aromatic ring, such as those found in phenylalanine, tyrosine, or tryptophan residues within a receptor's binding site. mdpi.com
Studies have shown that halogen bonding can be a significant contributor to ligand-protein binding affinity, with the strength of the interaction often increasing with the size of the halogen. mdpi.comresearchgate.net The presence of a chlorine atom can therefore lead to a more stable ligand-receptor complex, resulting in enhanced potency and prolonged duration of action. nih.gov This affinity enhancement has been observed in various systems, including kinase inhibitors where a halogen-aromatic π interaction was crucial for tight binding. nih.gov
Allosteric Modulation by 3-chloro-D-phenylalanine Containing Peptides
Modulation of Signaling Pathways by this compound Derived Peptides
Peptides derived from this compound have the potential to modulate various intracellular signaling pathways. escholarship.org The specific pathway affected depends on the receptor to which the peptide binds. For instance, if a peptide containing 3-chloro-D-phenylalanine targets a G-protein coupled receptor (GPCR), it could influence downstream signaling cascades involving cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs). unc.edu
Research on the Large-neutral Amino Acid Transporter 1 (LAT-1) has shown that meta-substituted phenylalanine analogs can act as inhibitors of the transporter. escholarship.org Since LAT-1 is crucial for the transport of essential amino acids into cancer cells, its inhibition can disrupt cellular metabolism and suppress tumor growth. escholarship.org Therefore, peptides incorporating 3-chloro-D-phenylalanine could potentially modulate signaling pathways related to cell growth and proliferation by targeting such transporters.
A patent application has mentioned the use of N-methyl-3-chloro-L-phenylalanine in peptides that bind to the transferrin receptor, suggesting a role in modulating receptor-mediated signaling or transport. google.com
Cellular Uptake and Intracellular Localization Mechanisms
The cellular uptake and subsequent intracellular localization of peptides are critical for their therapeutic efficacy, especially for those targeting intracellular components. The physicochemical properties of this compound can influence these processes.
The transport of phenylalanine and its analogs into cells is often mediated by amino acid transporters like the L-type amino acid transporter (LAT). nih.gov Studies on Caco-2 cells, a model for the human intestinal epithelium, have shown that L-phenylalanine transport is a complex process involving multiple mechanisms. nih.gov The chlorination of phenylalanine can alter its interaction with these transporters. For example, in Saccharomyces cerevisiae, the uptake of L-phenylalanine is sensed by the SPS sensor system. frontiersin.org
While specific studies on the cellular uptake of peptides containing this compound are not extensively documented, research on cell-penetrating peptides (CPPs) provides some insights. nih.gov CPPs, which are often rich in basic amino acids, can translocate across cell membranes through various mechanisms, including endocytosis and direct penetration. nih.gov The incorporation of a lipophilic, chlorinated amino acid like 3-chloro-D-phenylalanine could potentially enhance the membrane-penetrating properties of a peptide.
Once inside the cell, the localization of the peptide is crucial. The ultimate destination could be the cytoplasm, nucleus, or specific organelles, depending on the peptide's sequence and modifications. For instance, in yeast, the TOR signaling pathway is involved in sensing intracellular amino acid levels and is localized to the vacuolar membrane. frontiersin.org
Comparative Pharmacological Profiling with Non-Halogenated and Other Halogenated Analogs
Comparing the pharmacological profiles of peptides containing 3-chloro-D-phenylalanine with their non-halogenated and other halogenated counterparts provides valuable information on the role of the halogen atom.
Studies on LAT1 have demonstrated a clear structure-activity relationship for halogenated phenylalanine derivatives. nih.gov The affinity for LAT1 generally increases with the size of the halogen at the meta position, following the trend: F < Cl < Br < I. nih.gov However, this trend does not always hold for substrate activity, where larger, more lipophilic groups can lead to increased inhibition rather than transport. escholarship.org
In terms of receptor binding, the introduction of a halogen can significantly enhance affinity through halogen-aromatic interactions. nih.gov A comparative study of kinase inhibitors showed that the affinity of 5-iodotubercidin (B1582133) was significantly higher than its bromo, chloro, and fluoro derivatives, demonstrating the importance of the halogen's size and polarizability. nih.gov
The D-configuration of the amino acid also plays a crucial role in the pharmacological profile. Peptides containing D-amino acids often exhibit increased stability and altered receptor binding compared to their L-amino acid counterparts. nih.gov For example, the introduction of D-phenylalanine into GnRH peptides enhanced their receptor binding affinities. nih.gov Therefore, a peptide containing 3-chloro-D-phenylalanine would be expected to have a distinct pharmacological profile compared to one containing 3-chloro-L-phenylalanine or non-halogenated D-phenylalanine.
Electron Density Effects on Biological Recognition
The incorporation of halogen atoms into amino acid side chains is a key strategy in medicinal chemistry to modulate the electronic properties of a molecule, thereby influencing its biological activity. In the case of this compound, the chlorine atom is positioned at the meta-position of the phenyl ring. Chlorine is an electronegative atom, and its presence on the aromatic ring acts as an electron-withdrawing group, primarily through an inductive effect. This withdrawal of electron density alters the charge distribution of the phenyl ring, which is critical for various non-covalent interactions involved in biological recognition processes, such as π-π stacking and cation-π interactions.
The electronic influence of a substituent on an aromatic ring can be quantified using the Hammett constant (σ). A positive Hammett value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The meta-chloro substituent has a Hammett constant (σm) of +0.37, confirming its electron-withdrawing nature. This modification can enhance binding affinity by optimizing electrostatic or polar interactions with amino acid residues in a target protein.
Research into peptide inhibitors for the YAP–TEAD protein-protein interaction has provided specific data on this effect. When different halogenated and non-halogenated phenylalanine analogs were incorporated into a cyclic peptide, the version containing meta-chlorophenylalanine exhibited significantly higher potency. This suggests that the altered electron density of the 3-chlorophenyl group contributes favorably to the binding interactions within the target's binding pocket.
| Substituent at Phenylalanine Ring | Hammett Constant (σm) | Observed Biological Activity (IC50 of Peptide Inhibitor, μM) nih.gov |
|---|---|---|
| -H (Unsubstituted) | 0.00 | 0.40 |
| -Cl (meta-position) | +0.37 | 0.025 |
Steric Effects on Enzyme-Substrate and Receptor-Ligand Interactions
Beyond electronic effects, the size and position of a substituent introduce steric factors that play a crucial role in determining how a ligand fits into the binding site of an enzyme or receptor. The introduction of a chlorine atom onto the phenyl ring of phenylalanine increases the steric bulk of the side chain. The specific location of this atom is critical, as it can either create a favorable interaction that enhances binding or cause a steric clash that hinders it.
The importance of the substituent's position is clearly demonstrated in structure-activity relationship (SAR) studies. In the development of cyclic peptide inhibitors of the YAP–TEAD interaction, the placement of the chlorine atom on the phenylalanine residue had a profound impact on inhibitory potency. nih.gov A peptide containing 3-chloro-phenylalanine (meta-chloro) was found to be exceptionally potent. nih.gov In contrast, when the chlorine atom was moved to the ortho- or para-positions, the resulting peptides were more than 15-fold less active. nih.gov This dramatic loss of activity highlights a precise steric requirement at the binding site. The meta-position allows the chloro-substituent to occupy a space that is favorable for binding, whereas the ortho- and para-positions likely lead to steric hindrance against residues of the TEAD protein, preventing optimal binding. nih.gov This demonstrates that for this specific biological interaction, the steric profile of this compound is uniquely suited for high-affinity binding, an effect that is distinct from its electronic contributions.
| Phenylalanine Analog in Peptide | Positional Isomer | Inhibitory Potency (IC50, μM) nih.gov |
|---|---|---|
| Phenylalanine | Unsubstituted | 0.40 |
| ortho-chlorophenylalanine | ortho (2-Cl) | 0.43 |
| meta-chlorophenylalanine | meta (3-Cl) | 0.025 |
| para-chlorophenylalanine | para (4-Cl) | 0.43 |
Therapeutic and Diagnostic Prospects of Fmoc 3 Chloro D Phenylalanine Enabled Constructs
Development of Peptide-Based Therapeutics for Oncology
The unique chlorinated structure of 3-chloro-D-phenylalanine can be harnessed to improve the biological activity of peptides, presenting a pathway for creating more effective drugs for cancer treatment. chemimpex.com Its incorporation can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation, all of which are critical factors in designing potent anticancer agents.
Cytotoxic Effects on Human Cancer Cell Lines
The introduction of non-natural amino acids with enhanced hydrophobicity is a recognized strategy for increasing the anticancer activity of peptides. nih.gov While specific cytotoxic data for peptides containing 3-chloro-D-phenylalanine is not extensively detailed in the available literature, studies on analogous peptides demonstrate the effectiveness of this approach. For instance, replacing the native phenylalanine in the dimeric peptide 26[F] with more hydrophobic non-natural amino acids has been explored to enhance its cytotoxic effect against breast cancer cell lines. nih.gov
Research on other peptides, such as those derived from lactoferricin (B1576259) B (LfcinB), has shown that multimeric forms can exhibit high cytotoxicity against breast cancer cell lines, with activity being dependent on peptide concentration. mdpi.com The table below presents findings from various studies on related anticancer peptides, illustrating how structural modifications, including the use of D-amino acids and other non-natural residues, can influence cytotoxicity. nih.govexplorationpub.com
| Peptide / Compound | Cancer Cell Line | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| Dimeric Peptide 26[F] Analog | MCF-7 (Breast) | Data for analogs reported | nih.gov |
| Dimeric Peptide 3 (Ornithine-containing) | Caco-2 (Colon) | Potent and selective effect | explorationpub.com |
| Dimeric Peptide 3 (Ornithine-containing) | HT-29 (Colon) | Potent and selective effect | explorationpub.com |
| Dimeric Peptide 3 (Ornithine-containing) | DU-145 (Prostate) | Potent and selective effect | explorationpub.com |
| Dimeric Peptide 3 (Ornithine-containing) | HeLa (Cervical) | Potent and selective effect | explorationpub.com |
Targeted Delivery Systems for Antitumor Agents
Peptide-based drug delivery systems are designed to target receptors that are overexpressed on the surface of cancer cells, thereby concentrating therapeutic agents at the tumor site and minimizing systemic toxicity. nih.gov Analogs of Luteinizing Hormone-Releasing Hormone (LHRH) are prime examples of this strategy, as LHRH receptors are often present in breast and prostate cancers. nih.gov
The incorporation of D-amino acids, such as a chlorinated D-phenylalanine derivative, into these peptide carriers is a key design feature. nih.govpnas.org The D-isomer enhances the stability of the peptide in the proteolytic environment of biological fluids, which increases the half-life of the targeting ligand and the efficacy of the drug delivery system. nih.gov For example, LHRH analogs have been successfully conjugated to the chemotherapeutic agent doxorubicin (B1662922) (DOX) to create targeted constructs. nih.gov While a specific analog with 3-chloro-D-phenylalanine is not detailed, a similar construct, AN-152, utilizes a D-amino acid to achieve targeted delivery. nih.gov
| Targeting Peptide Moiety | Payload | Target Receptor | Targeted Cancer | Reference |
|---|---|---|---|---|
| LHRH Analog (containing D-amino acid) | Doxorubicin (DOX) | LHRH Receptor | Breast, Prostate | nih.gov |
| LHRH Analog (containing D-p-Cl-Phe) | 2-pyrrolino-DOX | LHRH Receptor | Human breast cancer (MCF7), Mouse mammary carcinoma (MXT) | nih.gov |
Applications in Neurodegenerative Disease Research
The introduction of halogen atoms on the side chains of amino acids is a powerful tool for modulating the biological roles and pharmacological activities of peptides. nih.gov In neuroscience, 3-chloro-D-phenylalanine is utilized as a building block to study neurotransmitter systems and the effects of amino acid metabolism on brain function. chemimpex.com
Neuropeptide Analog Design and Activity
The modification of neuropeptides with non-natural amino acids like chloro-phenylalanine can significantly alter their receptor binding and functional activity. Structure-activity relationship studies on the neuropeptide 26RFa, which activates the G protein-coupled receptor QRFPR, have shown that substituting native phenylalanine residues with a para-chloro counterpart can be a favorable replacement. nih.gov For example, an analog where Phe26 was replaced by para-chloro-phenylalanine was significantly more potent at increasing intracellular calcium concentration compared to the original peptide fragment. nih.gov This highlights how halogenation can be used to design more potent and selective neuropeptide analogs, a crucial step in developing therapeutics for neurological disorders. nih.govnih.gov
Blood-Brain Barrier Penetration Strategies
A major challenge in treating central nervous system (CNS) disorders is the limited ability of most therapeutics to cross the blood-brain barrier (BBB). nih.gov Increasing a peptide's lipophilicity is a key strategy to enhance its ability to cross this barrier via transendothelial diffusion. nih.gov Halogenation of a peptide is one of the established techniques to increase its lipophilicity. nih.gov Research has shown that chlorinated-N-methylated peptide shuttles are more effective at transporting certain cargoes across the BBB compared to their non-chlorinated counterparts. researchgate.net The incorporation of halogenated atoms into the structure of N-methyl phenylalanines has yielded optimized peptide shuttles, demonstrating that this chemical modification is a viable strategy for improving brain drug delivery. nih.govresearchgate.net
Role in Antimicrobial and Antiviral Peptide Development
The rise of antibiotic-resistant pathogens has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) being a major focus. nih.gov Modifying these peptides with halogenated amino acids is a promising strategy to enhance their potency. nih.gov The substitution of phenylalanine with a halogenated analog can lead to a significant increase in both antibacterial and antibiofilm activities. nih.gov Furthermore, the use of D-amino acids, such as in D-phenylseptin, can dramatically increase a peptide's activity and confer stability against enzymatic degradation by target organisms. mdpi.com Halogenation can enhance a peptide's stability, solubility, and antimicrobial activity, even under harsh physiological conditions. nih.gov
In the context of antiviral research, peptides have been developed to inhibit viral entry and replication. medsci.org For example, peptide inhibitors of the SARS-CoV-2 main protease have been discovered through library screening methods that included N-chloroacetyl-D-tyrosine to expand the chemical diversity. rsc.org While direct studies featuring 3-chloro-D-phenylalanine in antiviral peptides are not widely reported, the principle of using modified and D-amino acids to create stable, potent inhibitors is well-established in the field. medsci.orgrsc.orgnih.gov
Diagnostic Imaging Agent Development
The development of targeted molecular imaging agents is crucial for early disease detection, accurate diagnosis, and monitoring therapeutic responses. Fmoc-3-chloro-D-phenylalanine serves as a key building block in the synthesis of peptide-based imaging agents, contributing to enhanced specificity and functionality. chemimpex.comnetascientific.com
The presence of the chlorine atom on the D-phenylalanine residue can influence the peptide's conformation and binding affinity to specific biological targets. chemimpex.com This is particularly advantageous in designing agents that can selectively accumulate in diseased tissues, such as tumors. The Fmoc protecting group facilitates the straightforward assembly of these peptides using solid-phase peptide synthesis (SPPS), a widely adopted and efficient method. chemimpex.comgenscript.com
Researchers are exploring the use of peptides containing this compound to create bioconjugates. chemimpex.com These constructs link the targeting peptide to a diagnostic moiety, such as a fluorescent dye or a chelating agent for a radionuclide. google.com This modular approach allows for the development of a diverse range of imaging probes for various modalities, including optical imaging and nuclear imaging (e.g., PET and SPECT). The demand for such advanced diagnostic tools is a significant driver in the market for Fmoc-protected amino acids. dataintelo.commarketreportanalytics.com
Table 1: Research Findings in Diagnostic Imaging Agent Development
| Research Area | Key Findings |
| Peptide-Based Targeting | The incorporation of 3-chloro-D-phenylalanine can enhance the binding affinity and selectivity of peptides for specific biological targets, a critical feature for targeted imaging agents. chemimpex.com |
| Bioconjugation | This compound facilitates the synthesis of peptides that can be readily linked to imaging reporters, creating versatile diagnostic probes. chemimpex.comnetascientific.com |
| Solid-Phase Peptide Synthesis (SPPS) | The Fmoc protecting group is central to the efficient and controlled synthesis of these complex peptide-based imaging agents. chemimpex.comgenscript.com |
Gene and Protein Engineering Applications
The ability to precisely modify proteins and peptides through the incorporation of non-canonical amino acids is a cornerstone of modern protein engineering. this compound plays a significant role in this field, offering a tool to introduce specific structural and functional changes into proteins. chemimpex.com
In protein engineering, researchers utilize halogenated phenylalanine derivatives to modulate the properties of proteins. researchgate.net The introduction of a chlorine atom can alter hydrophobic and aromatic-aromatic interactions within a protein, influencing its folding, stability, and function. researchgate.net This strategy allows for the creation of modified proteins with enhanced stability or novel catalytic activities. portlandpress.com
The site-specific incorporation of non-natural amino acids like 3-chloro-D-phenylalanine into proteins can be achieved using engineered tRNA synthetase systems. This powerful technique enables the precise placement of the modified amino acid at any desired position within the protein sequence, providing a high degree of control over protein structure and function. The unique properties of halogenated amino acids are also being explored to create novel biomaterials with enhanced mechanical or thermal properties.
Table 2: Research Findings in Gene and Protein Engineering
| Research Area | Key Findings |
| Protein Stability and Function | Halogenation of phenylalanine residues can modulate hydrophobic interactions, thereby influencing protein folding, stability, and aggregation kinetics. researchgate.netportlandpress.com |
| Site-Specific Incorporation | Engineered tRNA synthetase systems allow for the precise insertion of 3-chloro-D-phenylalanine into a protein's primary sequence, enabling detailed structure-function studies. |
| Novel Biomaterials | The incorporation of non-natural phenylalanine derivatives is being investigated for the development of new protein-based materials with enhanced properties. |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Peptide Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of peptides containing Fmoc-3-chloro-D-phenylalanine. This technique provides highly accurate mass measurements, enabling the confirmation of the peptide's elemental composition and the successful incorporation of the modified amino acid.
In a typical workflow, peptides synthesized using Fmoc-chemistry are analyzed to verify their molecular weight. acs.org For a peptide containing this compound, the expected mass would be calculated based on its precise molecular formula, C24H20ClNO4, which corresponds to a molecular weight of 421.87 g/mol . medchemexpress.com HRMS can distinguish the target peptide from impurities or byproducts, such as those resulting from incomplete reactions or side reactions. For instance, in the synthesis of azapeptides, HRMS is used to identify and quantify the desired product alongside any byproducts, like a Fmoc-chlorinated byproduct. nih.gov
The data generated from HRMS, often presented as a mass spectrum, shows the relative abundance of ions at different mass-to-charge (m/z) ratios. A successful synthesis is typically indicated by a prominent peak corresponding to the molecular weight of the desired peptide. acs.org
Table 1: Example HRMS Data for a Synthesized Azapeptide
| Compound | HPLC Purity (254 nm) | HRMS cal. Na+ | HRMS obs. Na+ |
| Fmoc-azaFV(OtBu) | 98.3% | 566.2625 | 566.2627 |
| Fmoc-azaGV(OtBu) | 95.6% | 476.2156 | 476.2158 |
| Fmoc-azaAV(OtBu) | 99.8% | 490.2312 | 490.2312 |
This table is illustrative and based on findings from a study on azapeptide synthesis, demonstrating the use of HRMS for characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of peptides incorporating this compound at an atomic level. Both one-dimensional and two-dimensional NMR experiments are employed to determine the peptide's backbone and side-chain conformations in solution. nih.gov
NMR studies can confirm the presence and location of the chloro-substituted phenylalanine residue within the peptide sequence. Specific NMR signals corresponding to the protons and carbons of the chlorinated phenyl ring provide direct evidence of its incorporation. Furthermore, Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between atoms, which is crucial for determining the three-dimensional structure of the peptide. bplaced.net
Circular Dichroism (CD) Spectroscopy for Peptide Conformation Studies
The introduction of this compound can influence the conformational preferences of a peptide. CD spectroscopy allows researchers to monitor these changes. For instance, a study on anoplin (B1578421) and other peptides showed that they were disordered in buffer but adopted helical structures when interacting with membrane mimics. mdpi.com The CD spectrum of a peptide with a defined secondary structure will exhibit characteristic peaks. For example, α-helical structures typically show negative bands around 208 and 222 nm, while β-sheets often have a negative band around 218 nm. mdpi.comresearchgate.net
By comparing the CD spectra of a native peptide with its analogue containing this compound, researchers can assess the structural impact of this modification. nih.gov This is particularly important for understanding how the modified amino acid may affect the peptide's interaction with its biological target.
Table 2: Illustrative CD Spectral Features for Different Peptide Secondary Structures
| Secondary Structure | Wavelength Range of Key Features (nm) |
| α-Helix | Negative bands at ~208 and ~222 nm |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195-200 nm |
| Random Coil | Strong negative band around 195-200 nm |
This table provides a general guide to interpreting CD spectra for peptide secondary structures.
X-ray Crystallography for Peptide-Receptor Complex Analysis
X-ray crystallography provides the most detailed, high-resolution three-dimensional structure of a peptide, often in complex with its biological receptor. While obtaining suitable crystals can be challenging, the resulting structural data is invaluable for understanding the precise molecular interactions at the atomic level.
For a peptide containing this compound, an X-ray crystal structure can reveal the exact orientation of the chloro-phenyl side chain within the receptor's binding pocket. This information is critical for structure-based drug design, as it can explain the observed binding affinity and guide the design of more potent and selective analogues. For example, X-ray crystallography has been used to confirm the structure of related compounds and to understand their coupling reactions in peptide synthesis. nih.govgoogle.com
The insights gained from X-ray crystallography, such as specific hydrogen bonds or hydrophobic interactions involving the chlorinated ring, can elucidate the role of this modification in enhancing receptor binding.
Chromatographic Purity Assessment and Method Development (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of this compound and the peptides into which it is incorporated. chemimpex.com Purity is a critical parameter, as impurities can affect the results of biological assays and other characterization studies.
In a typical HPLC analysis, the sample is passed through a column, and the components are separated based on their physicochemical properties, such as hydrophobicity. The separated components are then detected, often by UV absorbance, producing a chromatogram where each peak represents a different compound. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. researchgate.net
Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition, and gradient to achieve the best separation of the target peptide from any impurities. For peptides containing the Fmoc group, detection is often performed at wavelengths around 254 nm or 300 nm due to the strong UV absorbance of the fluorenyl group. nih.govnih.gov Purity levels of ≥98% are often required for research applications. chemimpex.com
Computational Chemistry and Molecular Modeling of Fmoc 3 Chloro D Phenylalanine and Its Analogs
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanics (QM) calculations are fundamental to understanding how the introduction of a chlorine atom to the phenylalanine side chain alters its electronic properties, which in turn governs its interactions within a peptide and with biological targets. nih.gov Methods like Density Functional Theory (DFT) are used to investigate the nature and strength of non-covalent interactions, such as π–π stacking, which are crucial for the structure and self-assembly of peptides.
Research using DFT to study halogenated phenylalanine dimers has shown that halogenation significantly influences stacking interactions. The introduction of heavier halogens, such as chlorine, leads to stronger interactions compared to fluorine. This strengthening is attributed to local secondary interactions between the halogen and aliphatic C–H bonds on the side chain of the opposing amino acid. These QM calculations provide a theoretical basis for using halogenation as a strategy to enhance the stability of peptide-based materials like hydrogels.
Furthermore, QM methods can elucidate the electronic effects of substituents on the amino acid backbone. nih.govresearchgate.net The chlorine atom, being electronegative, acts as an inductively withdrawing group, which can alter the electron density along the peptide backbone and influence local conformation and reactivity. researchgate.netacs.org QM calculations can quantify these inductive and field effects, providing crucial parameters for more complex simulations like molecular dynamics. nih.gov
| Halogenated Phe-Phe Dimer | Interaction Energy (kcal/mol) | Key Finding |
|---|---|---|
| Phe(H)-Phe(H) | -9.5 | Baseline interaction strength for unsubstituted phenylalanine dimer. |
| Phe(4-F)-Phe(4-F) | -10.2 | Fluorine substitution provides a modest increase in stacking strength. |
| Phe(4-Cl)-Phe(4-Cl) | -11.8 | Chlorine substitution results in a significant enhancement of stacking interaction energy. |
| Phe(4-Br)-Phe(4-Br) | -12.3 | Bromine substitution shows even stronger interactions than chlorine. |
| Phe(4-I)-Phe(4-I) | -12.8 | Iodine substitution provides the strongest stacking interactions among the halogens studied. |
This table presents data synthesized from findings reported in a study on halogenated phenylalanine dimers, illustrating the enhanced stacking interaction energy with increasing halogen size.
Molecular Dynamics Simulations of Peptide-Receptor Interactions
Molecular dynamics (MD) simulations offer a dynamic view of how peptides containing 3-chloro-D-phenylalanine behave over time, providing insights into conformational stability and interactions with biological receptors. nih.gov These simulations model the movements of atoms and molecules, governed by a force field, allowing researchers to observe processes like peptide folding, aggregation, and binding. nih.govrsc.org
The incorporation of halogenated phenylalanine analogs has been shown to significantly increase the structural stability of peptides. mdpi.com For instance, MD simulations of FYCO1 peptide analogs, where a native phenylalanine was replaced by bromo- or iodo-phenylalanine, demonstrated reduced root-mean-square fluctuation (RMSF) values, indicating a more rigid and stable conformation. mdpi.com This stabilizing effect is crucial for designing peptides that can maintain a specific bioactive conformation required for receptor binding.
MD simulations are also instrumental in studying the self-assembly of peptides into larger nanostructures. nih.govresearchgate.net The interactions calculated from QM, such as the enhanced stacking from chlorination, can be used to parameterize the force fields for MD. Simulations can then predict how these modified peptides might aggregate, which is a key consideration in both drug delivery system design and in understanding potential pathologies like amyloid formation. rsc.orgnih.govresearchgate.net Studies on phenylalanine derivatives have successfully used MD to model their self-organization into nanotubes and other complex structures. nih.govresearchgate.net
Docking Studies for Ligand Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to ligand design, as it estimates the strength of the interaction, or binding affinity, between the two molecules. hanyang.ac.kr When designing peptide-based drugs containing Fmoc-3-chloro-D-phenylalanine, docking studies are used to screen virtual libraries of peptide analogs and prioritize candidates for synthesis. hanyang.ac.krnih.gov
In a typical docking workflow, the 3D structure of the target receptor is used as a template. A peptide ligand incorporating 3-chloro-D-phenylalanine is then placed in the binding site, and a scoring function evaluates various poses based on steric and electrostatic complementarity. The chlorine atom at the meta-position of the phenyl ring introduces specific steric bulk and an electron-withdrawing character that can lead to unique and favorable interactions within the receptor's binding pocket. For example, the chlorine atom could form specific halogen bonds or occupy a hydrophobic sub-pocket that would not be as effectively filled by an unsubstituted phenylalanine.
Docking studies have been successfully employed in the design of peptidomimetics targeting protein-protein interactions, such as the JNK3-JIP binding site. hanyang.ac.kr In such studies, scaffolds that mimic key peptide turns can be computationally evaluated, and residues like phenylalanine or its analogs can be positioned to maximize hydrophobic interactions. hanyang.ac.kr
De Novo Peptide Design Utilizing Chlorinated Phenylalanine Scaffolds
De novo design involves the creation of novel peptide sequences with specific, desired structures and functions from scratch, rather than by modifying existing peptides. nih.govresearchgate.net The use of non-canonical amino acids like 3-chloro-D-phenylalanine is a cornerstone of this approach, as they expand the chemical space available for creating new molecular architectures. nih.gov
Chlorinated phenylalanine can be incorporated into peptide scaffolds to confer enhanced properties. Halogenation is a recognized strategy for improving the performance of bioactive compounds by, for example, increasing proteolytic stability and modulating conformation. nih.govnih.gov The rigidifying effect of the chloro-substituent can help constrain a peptide into a desired secondary structure, such as an α-helix or β-sheet, which may be essential for its biological activity. nih.gov
Computational methods are used to design hyperstable peptide scaffolds that are resistant to denaturation. nih.gov By combining natural and non-natural amino acids, including D-amino acids like 3-chloro-D-phenylalanine, designers can create unique folds and topologies not seen in nature. nih.gov These novel scaffolds can serve as frameworks for presenting functional groups in a precise three-dimensional arrangement, leading to the development of highly specific and potent therapeutic agents or biomaterials. scispace.com
Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters
A major challenge in peptide drug development is achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govacs.org Peptides are often susceptible to rapid degradation by proteases and may have poor absorption and distribution. nih.gov Computational models, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict these properties in silico, thereby reducing the need for extensive experimental testing. nih.govmdpi.comcell4pharma.comlhasalimited.org
The inclusion of 3-chloro-D-phenylalanine can significantly impact a peptide's PK/PD profile. Halogenation is a known strategy to enhance metabolic stability and alter lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For example, the chlorine atom can sterically hinder access by proteolytic enzymes, prolonging the peptide's half-life in circulation. nih.gov
Predictive ADME models use molecular descriptors derived from the peptide's structure, including the presence and position of the chlorine atom, to estimate key parameters. nih.gov These models are trained on large datasets of compounds with known experimental values. mdpi.com By inputting a novel peptide design containing 3-chloro-D-phenylalanine, researchers can obtain predictions for its likely bioavailability, clearance, and volume of distribution, guiding further optimization efforts. frontiersin.org
| Pharmacokinetic Parameter | Description | Typical Goal of Modification |
|---|---|---|
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Optimize to be within the therapeutic window. |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Increase for less frequent dosing. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Increase to enhance overall effect. |
| Clb (Clearance) | The rate at which the drug is removed from the body. | Decrease to prolong drug action. |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | Increase for better absorption (especially for non-IV routes). |
This table outlines key pharmacokinetic parameters that are evaluated and predicted using computational models during drug development. frontiersin.org
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence for Peptide Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide design, moving beyond the confines of the 20 canonical amino acids. oup.com Generative AI models are now capable of navigating the vast chemical space of both natural and non-natural amino acids (NNAAs) to propose novel peptide sequences with optimized properties. rsc.orgarxiv.org
Table 1: AI Tools in Non-Canonical Peptide Design
| AI Tool/Platform | Function | Relevance to Fmoc-3-chloro-D-phenylalanine |
|---|---|---|
| PepINVENT | Generative AI tool that navigates natural and non-natural amino acid space to design novel peptides. arxiv.orgnih.gov | Can incorporate 3-chloro-D-phenylalanine into generative models to design peptides with specific, enhanced properties. rsc.org |
| Generative Adversarial Networks (GANs) | Used to generate novel peptide sequences and predict their binding affinity to specific targets. oup.com | Can be trained on datasets including peptides with halogenated residues to design multi-targeting or high-affinity ligands. |
Novel Synthetic Methodologies for Expanding Chemical Space
The utility of this compound is intrinsically linked to the synthetic methods available for its incorporation and further modification. Emerging synthetic strategies are focused on expanding the accessible chemical space, allowing for the creation of more diverse and complex peptide architectures. wiley.com
Recent advancements include:
Late-Stage Functionalization: This approach involves modifying a peptide after its primary sequence has been assembled. It allows for the introduction of diverse functional groups onto the peptide scaffold. Methodologies are being developed that could potentially modify the chloro-phenyl ring of an incorporated 3-chloro-D-phenylalanine residue, creating a library of derivatives from a single parent peptide. nih.gov
Enzymatic and Biocatalytic Synthesis: Enzymes are being explored for the stereoselective synthesis of halogenated amino acid derivatives. nih.gov Biocatalysis offers a green and highly specific alternative to traditional chemical methods and can be used to produce novel building blocks for peptide synthesis. nih.gov
Electrochemical Methods: Synthetic electrochemistry is emerging as a versatile and "green" tool for modifying amino acids. dur.ac.uk Such techniques could be adapted to develop new pathways for synthesizing or modifying halogenated phenylalanine derivatives, offering mild conditions and high selectivity. dur.ac.uk
Genetic Code Expansion: Researchers have developed robust methods to incorporate ncAAs directly into proteins during ribosomal synthesis. wiley.comazolifesciences.com While typically applied to L-amino acids, advancements in this field could one day enable the in-vivo production of peptides and proteins containing D-amino acids like 3-chloro-D-phenylalanine, opening up new avenues for producing complex biologics. nih.gov
These methodologies will not only streamline the synthesis of peptides containing this compound but also enable the creation of new-to-nature molecules with finely tuned properties. frontiersin.org
Exploration of Polypharmacology and Multi-Targeting Strategies
Chronic and complex diseases often involve multiple biological pathways, making single-target drugs only partially effective. This has led to a growing interest in polypharmacology—the concept of designing single therapeutic agents that can modulate multiple targets simultaneously. Peptides incorporating NNAAs are well-suited for this strategy. evotec.com
The inclusion of this compound can influence the conformation and binding properties of a peptide, potentially enabling it to interact with more than one receptor or protein. chemimpex.com For example, the specific electronic and steric properties of the chloro-substituent could facilitate binding to a secondary off-target that has a beneficial therapeutic effect.
Advanced Biomaterial Integration and Drug Delivery Systems
A significant challenge for peptide therapeutics is their delivery and stability in the body. mdpi.com Integrating peptides into advanced biomaterials and drug delivery systems is a key strategy to overcome these limitations. This compound can play a role in the design of peptides for these advanced applications.
Peptide-Drug Conjugates (PDCs): Peptides can act as targeting motifs to deliver payloads like small molecules or toxins to specific cells or tissues. evotec.com The inclusion of NNAAs like 3-chloro-D-phenylalanine can enhance the stability and targeting precision of the peptide component. nih.govchemimpex.com
Self-Assembling Peptides: The hydrophobic nature of the chlorophenyl group can be exploited to promote the self-assembly of peptides into nanostructures like hydrogels or nanoparticles. acs.org These self-assembled materials can be used for controlled drug release or as scaffolds for tissue engineering.
Enhanced Cell Penetration: Chemical modifications, including halogenation, can improve the ability of peptides to cross cell membranes. acs.org This is critical for targeting intracellular proteins, which represent a large and often "undruggable" class of targets. mdpi.com Research into cyclized and modified cell-penetrating peptides (CPPs) is an active area where 3-chloro-D-phenylalanine could be employed to optimize cell uptake. acs.org
The development of these advanced systems relies on the precise control over the physicochemical properties of the constituent peptides, a level of control that NNAAs are uniquely able to provide. abyntek.com
Table 2: Applications in Advanced Drug Delivery
| Delivery System | Role of this compound | Potential Advantage |
|---|---|---|
| Peptide-Drug Conjugates (PDCs) | Component of the targeting peptide. evotec.com | Improved metabolic stability and target affinity of the conjugate. acs.org |
| Self-Assembling Nanomaterials | Promotes hydrophobic interactions driving assembly. acs.org | Creation of stable, stimuli-responsive biomaterials for controlled release. |
| Cell-Penetrating Peptides (CPPs) | Enhances lipophilicity and modifies peptide conformation. | Improved cellular uptake to reach intracellular targets. mdpi.com |
| Bioconjugation | Provides a stable scaffold for linking to other biomolecules. chemimpex.com | Enhanced specificity in diagnostic and therapeutic applications. chemimpex.com |
Personalized Medicine Approaches
The ultimate goal of many therapeutic development programs is personalized medicine, where treatments are tailored to the individual genetic and molecular profile of a patient's disease. The versatility of peptide therapeutics, especially those built with an expanded set of amino acids, makes them highly suitable for this paradigm. nih.gov
Incorporating this compound allows for the fine-tuning of a peptide's properties. nih.gov This "protein medicinal chemistry" approach enables the creation of designer peptides that can, for example, bind with high affinity to a specific mutant protein found only in a subset of cancer patients or overcome a particular resistance mechanism. nih.gov
Future research may involve:
Screening libraries of peptides containing 3-chloro-D-phenylalanine and other NNAAs against patient-derived cells or organoids to identify highly specific and effective lead compounds.
Using diagnostic data to inform the AI-driven design of a bespoke peptide therapeutic for an individual patient.
Developing peptides that can modulate protein-protein interactions specific to a disease subtype, a task for which peptides are better suited than traditional small molecules. evotec.com
By expanding the chemical toolbox available to medicinal chemists, compounds like this compound are paving the way for a new generation of highly specific, potent, and personalized peptide medicines. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for preparing Fmoc-3-chloro-D-phenylalanine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-D-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions. For example, similar Fmoc-protected amino acids are synthesized using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF, with reaction temperatures maintained at 0–4°C to minimize racemization . Optimizing stoichiometric ratios (e.g., 1.2 equivalents of Fmoc-Cl) and reaction time (12–24 hours) improves yield. Post-synthesis, purification via silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) can resolve enantiomeric impurities. Mobile phases often use acetonitrile/water with 0.1% TFA .
- NMR : H-NMR in deuterated DMSO or CDCl identifies characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm and chloro-substituted phenylalanine protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 422.87 (CHClNO) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent Fmoc-deprotection and racemization. Solubility in DMF or DMSO (10–50 mM) is ideal for peptide synthesis workflows. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Fmoc group .
Advanced Research Questions
Q. How does the 3-chloro substituent on D-phenylalanine influence peptide secondary structure and binding affinity?
- Methodological Answer : The electron-withdrawing chloro group increases hydrophobicity and steric bulk, which can stabilize β-sheet conformations or disrupt α-helix formation. For example, in receptor-ligand studies, chloro-substituted phenylalanine analogs show enhanced van der Waals interactions in hydrophobic binding pockets. Comparative circular dichroism (CD) and molecular dynamics simulations are recommended to quantify structural impacts .
Q. What strategies mitigate enantiomeric contamination during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer :
- Chiral Purity Validation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to detect <1% L-isomer contamination .
- Coupling Conditions : Employ low-temperature (0°C) coupling with HOBt/oxyma pure to suppress racemization.
- Post-Synthesis Analysis : LC-MS/MS can identify diastereomeric byproducts from misincorporated residues .
Q. How does the chloro-substitution position (3- vs. 4-) affect peptide stability and protease resistance?
- Methodological Answer : Meta-substitution (3-chloro) introduces steric hindrance near the peptide backbone, reducing enzymatic cleavage rates compared to para-substituted analogs. Stability assays under trypsin/chymotrypsin exposure, monitored via MALDI-TOF MS, show a 20–30% increase in half-life for 3-chloro derivatives .
Q. Can this compound be used in click chemistry or bioconjugation workflows?
- Methodological Answer : While the chloro group is less reactive than azides or alkynes, it can participate in Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis. Optimize conditions using Pd(PPh) (5 mol%), KCO, and DMF/HO (3:1) at 80°C for 12 hours. Confirm conjugation via F-NMR or LC-MS .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility data for this compound: How to reconcile these?
- Methodological Answer : Solubility varies by solvent purity and isomer content. For example, Sigma-Aldrich reports limited analytical data, leading to inconsistencies . Standardize testing using saturated solutions in DMSO, DMF, and THF, filtered through 0.22 µm membranes and quantified via UV-Vis at 280 nm. Cross-validate with independent sources (e.g., peer-reviewed syntheses in ) .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
